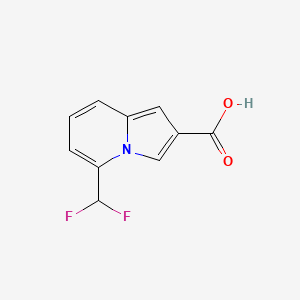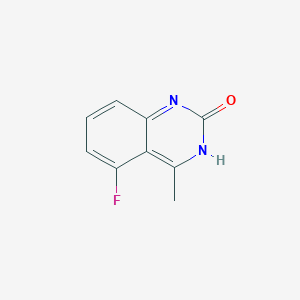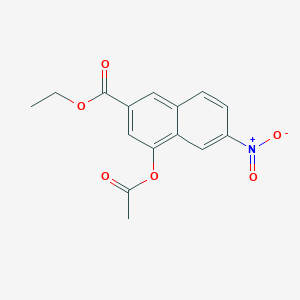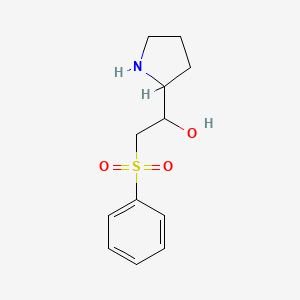![molecular formula C24H31NO3S B13928681 benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate CAS No. 7224-60-4](/img/structure/B13928681.png)
benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a sulfinyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate typically involves multiple steps, including the formation of the sulfinyl group and the carbamate group One common method involves the reaction of benzylamine with a sulfinyl chloride derivative under controlled conditions to form the sulfinyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of desulfinylated products
Substitution: Formation of substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with biological molecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfonyl]carbamate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Benzyl N-[2-methyl-5-(4-methylphenyl)oct-7-en-4-yl]carbamate: Similar structure but without the sulfinyl group.
Uniqueness
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7224-60-4 |
|---|---|
Molekularformel |
C24H31NO3S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate |
InChI |
InChI=1S/C24H31NO3S/c1-5-9-23(29(27)21-14-12-19(4)13-15-21)22(16-18(2)3)25-24(26)28-17-20-10-7-6-8-11-20/h5-8,10-15,18,22-23H,1,9,16-17H2,2-4H3,(H,25,26) |
InChI-Schlüssel |
CUVLJVFGKZBMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(CC=C)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


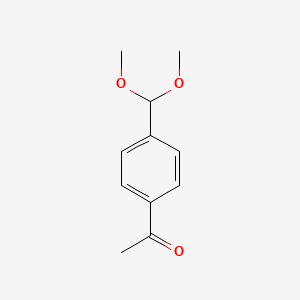
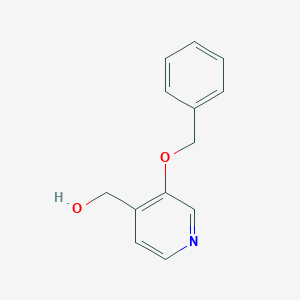

![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
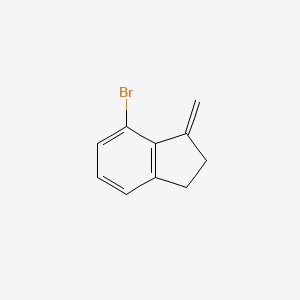
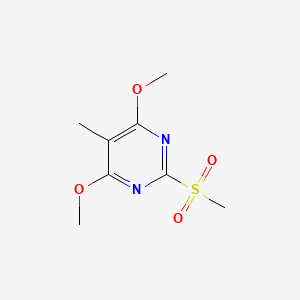
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
